5H-Imidazo[2,1-a]isoindol-5-one
Description
Structure
3D Structure
Properties
CAS No. |
67792-81-8 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
imidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H6N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-6H |
InChI Key |
DSMHZQNWQRXKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5h Imidazo 2,1 a Isoindol 5 One
Established Synthetic Pathways
The construction of the 5H-imidazo[2,1-a]isoindol-5-one core relies on several established synthetic methodologies. These pathways often involve the formation of the imidazole (B134444) ring fused to the isoindolinone framework through various condensation strategies.
Condensation Reactions for Core Scaffolds
Condensation reactions are a cornerstone in the synthesis of the this compound scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water, to form the desired heterocyclic system.
Ortho-Benzoylbenzoic Acid Derivatives and Ethylenediamine (B42938) Condensation
A well-established method for the synthesis of the tetrahydro derivative of this compound involves the condensation of an ortho-benzoylbenzoic acid or its ester with ethylenediamine. google.com This reaction typically proceeds by refluxing the reactants in an inert solvent. google.com The resulting product is 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one. google.comacs.org This method can be adapted to produce various substituted derivatives by using appropriately substituted ortho-benzoylbenzoic acids. For instance, condensing 2-benzoyl-4-nitrobenzoic acid with ethylenediamine yields 8-nitro-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, and the use of o-(p-fluorobenzoyl)benzoic acid results in 9b-(p-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one. google.com Similarly, o-(2-thienoyl)benzoic acid can be used to produce 9b-(2-thienyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one. google.com
| Starting Material (Ortho-Benzoylbenzoic Acid Derivative) | Product |
| o-Benzoylbenzoic acid | 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com |
| 2-Benzoyl-4-nitrobenzoic acid | 8-nitro-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com |
| o-(p-Fluorobenzoyl)benzoic acid | 9b-(p-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com |
| o-(p-Chlorobenzoyl)benzoic acid | 9b-(p-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com |
| o-(2-Thienoyl)benzoic acid | 9b-(2-thienyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com |
2-Formylbenzoic Acid with α-Amino Acid Arylhydrazides Cyclocondensation
Another synthetic approach involves the cyclocondensation of 2-formylbenzoic acid with α-amino acid arylhydrazides. This reaction has been shown to produce polycyclic systems. For instance, the reaction of L-tryptophan phenylhydrazide with benzaldehyde (B42025) resulted in a complex triazacyclopenta[b]fluorenone derivative, demonstrating the potential for forming intricate heterocyclic structures from these starting materials. researchgate.net While this specific example does not directly yield the parent this compound, it highlights a relevant synthetic strategy that could be adapted for its synthesis. A related study demonstrated that the cyclocondensation of L-α-aminohydroxamic acids with o-formylbenzoic acid can yield a tricyclic hydroxamic acid, further illustrating the utility of this precursor in forming fused ring systems. researchgate.net
One-Pot Synthesis from 1,2-Diketones, 2-Formylbenzoic Acid, and Ammonium (B1175870) Acetate (B1210297)
A highly efficient, one-pot synthesis of 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-ones has been developed. dntb.gov.uaresearchgate.net This method involves the reaction of 1,2-diketones, 2-formylbenzoic acid, and ammonium acetate in refluxing acetic acid. researchgate.net The reaction proceeds by replacing the aromatic aldehyde typically used in the synthesis of 2,4,5-triaryl-1H-imidazoles with 2-formylbenzoic acid, which leads to the formation of the imidazo[2,1-a]isoindol-5-one nucleus through a subsequent cyclization. researchgate.net This procedure is lauded for being reliable, rapid, and high-yielding. researchgate.net
| 1,2-Diketone | 2-Formylbenzoic Acid Derivative | Product (2,3-Diaryl-5H-imidazo[2,1-a]isoindol-5-one) |
| Benzil | 2-Formylbenzoic acid | 2,3-Diphenyl-5H-imidazo[2,1-a]isoindol-5-one researchgate.net |
| Substituted Benzils | 2-Formylbenzoic acid | Corresponding 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-ones researchgate.netresearchgate.net |
Condensation Involving α-Aminohydroxamic Acids
The cyclocondensation of L-α-aminohydroxamic acids with o-formylbenzoic acid has been shown to produce a tricyclic hydroxamic acid in good yield. researchgate.net This reaction demonstrates the utility of α-aminohydroxamic acids as building blocks for the synthesis of complex heterocyclic structures, including those related to the imidazo[2,1-a]isoindol-5-one framework.
Catalyzed Condensation of Isoindolinone-3-ols with Amines
A copper(I) iodide-catalyzed method has been developed for the deformylative C-N coupling of formamides and isoindolinone-3-ols to produce C(3)-amino substituted isoindolinones. ias.ac.in While not directly yielding the this compound core, this method is significant as it provides a route to key precursors. The reaction utilizes formamides as a synthetic equivalent of primary or secondary amines and requires a stoichiometric amount of phenylboronic acid as a co-reactant. ias.ac.in This transformation is valuable for creating a library of medicinally relevant C(3)-amino substituted isoindolinones, which could potentially be further cyclized to form the desired imidazo[2,1-a]isoindol-5-one ring system.
Reductive Synthesis Approaches
Metal Hydride Reduction of Intermediate Compounds
Metal hydride reagents are powerful tools in organic synthesis for the reduction of various functional groups. In the context of this compound synthesis, these reagents are often employed to reduce carbonyls and amides in precursor molecules.
Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide array of functional groups, including amides and esters. numberanalytics.commasterorganicchemistry.com Its high reactivity makes it suitable for the synthesis of complex molecules. numberanalytics.com For instance, 9b-(p-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can be reduced with lithium aluminum hydride. google.com The mechanism of LiAlH4 reduction of amides involves the conversion of the carbonyl oxygen into a good leaving group, which is then eliminated. chemistrysteps.com This process ultimately leads to the formation of an amine. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent compared to LiAlH4 and is typically used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.com While it does not typically reduce esters and amides under standard conditions, its reactivity can be enhanced. masterorganicchemistry.combeilstein-journals.org The combination of NaBH4 with iodine, for example, generates a more reactive species capable of reducing amides. beilstein-journals.org
The choice between LiAlH4 and NaBH4 depends on the specific functional groups present in the intermediate and the desired transformation. The high reactivity of LiAlH4 is necessary for the reduction of stable amide bonds within isoindolone precursors, while NaBH4 offers more selectivity when other reducible functional groups are present that need to be preserved. masterorganicchemistry.com
Advanced and Environmentally Conscious Synthetic Strategies
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the exploration of green chemistry applications, solid-phase synthesis, and transition metal-catalyzed reactions for the construction of the this compound core.
Green Chemistry Applications (e.g., Aqueous Media)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. scispace.com One approach is the use of environmentally friendly solvents like water. The synthesis of imidazo[2,1-a]isoindolones has been achieved in a one-step cascade reaction by heating N-phenacyl-2-cyano-4-nitrobenzenesulfonamide derivatives with ammonium acetate in aqueous media. nih.govnih.gov This method benefits from intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation. nih.govnih.gov
The use of naturally occurring and biodegradable catalysts, such as organic acids, also aligns with green chemistry principles. scispace.comresearchgate.net While not directly reported for this compound, the synthesis of related imidazole scaffolds has been successfully carried out using natural acids as catalysts under solvent-free conditions, often accelerated by microwave irradiation. scispace.comresearchgate.net These methods offer advantages in terms of reduced reaction times, higher yields, and a better environmental profile. scispace.com
Solid-Phase Synthesis (SPS) and Solution-Phase Comparisons
Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid generation of compound libraries. In the context of 5H-imidazo[2,1-a]isoindolones, SPS has been successfully employed starting from amino acids immobilized on a Wang resin. nih.govnih.gov This approach allows for the efficient, multi-step synthesis of the target compounds, culminating in a cyclative cleavage step that releases the final product from the solid support. nih.govnih.gov
A key advantage of SPS is the simplification of purification, as excess reagents and by-products can be easily washed away from the resin-bound intermediate. nih.gov This contrasts with traditional solution-phase synthesis, which often requires more laborious purification techniques like column chromatography. nih.govnih.gov However, solution-phase synthesis can be more readily scaled up and may be more suitable for certain reaction types. A comparative study of both methods for the synthesis of imidazo[2,1-a]isoindolones highlighted the rapid nature of SPS for library generation, while also acknowledging the continued utility of solution-phase methods. nih.govnih.govnih.gov
Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis of Imidazo[2,1-a]isoindolones nih.govnih.govnih.gov
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Starting Material | Amino acids immobilized on Wang resin | Amino acid methyl esters |
| Key Strategy | Cyclative cleavage | Traditional workup and purification |
| Purification | Simple washing of the resin | Often requires column chromatography |
| Speed | Rapid generation of diverse compounds | Can be more time-consuming |
| Scalability | Can be challenging to scale up | More readily scalable |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.org These methods offer high efficiency and selectivity for the synthesis of complex heterocyclic structures.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the core structure of and functionalizing this compound and related isoindolinone derivatives. rsc.orgnih.gov These reactions often involve the formation of a C-C bond through the coupling of an organohalide or a C-H bond with another coupling partner. nih.gov
One strategy involves the intramolecular C-H functionalization of benzamides. nih.gov For example, palladium catalysts can facilitate the coupling of a C-H bond on a methyl group with an internal nitrogen atom to form the isoindolone ring. researchgate.net Another approach is the palladium-catalyzed insertion of an isocyanide, followed by cyclization to yield the isoindolinone core. nih.gov
The choice of the palladium catalyst, ligands, and reaction conditions is crucial for the success of these transformations. beilstein-journals.orgsigmaaldrich.com Various palladium sources such as Pd(OAc)2 and Pd2(dba)3, combined with phosphine (B1218219) ligands like Xantphos, have been effectively used. beilstein-journals.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly versatile for the synthesis of diverse isoindolinone libraries. nih.govnih.govresearchgate.net
Mechanistic Investigations of Reaction Pathways
Smiles-Type Rearrangements in Imidazoisoindolone Formation
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a key mechanistic step in certain synthetic routes to imidazo[2,1-a]isoindolones. nih.govwikipedia.org This rearrangement typically involves an electron-poor aromatic ring that migrates from a heteroatom to a nucleophilic center within the same molecule. wikipedia.orgmanchester.ac.uk In the context of imidazoisoindolone synthesis, this process facilitates the crucial C(sp3)–C(sp2) bond formation without the need for a metal catalyst. nih.gov
The reaction is initiated from N-substituted nitrobenzenesulfonamides. nih.gov The presence of a strong electron-withdrawing group, such as a nitro or cyano group, ortho or para to the sulfonyl group is essential to activate the aromatic ring for nucleophilic attack. nih.govwikipedia.org The rearrangement proceeds through a spirocyclic intermediate, which then collapses to form the C-arylated product. nih.gov This transformation is a foundational step in cascade sequences leading to the final heterocyclic product. nih.govmanchester.ac.uk
Intramolecular C-Arylation and Cascade Cyclization Mechanisms
Following the initial C-arylation event, such as a Smiles rearrangement, the formation of the imidazo[2,1-a]isoindolone skeleton proceeds through a cascade of cyclization reactions. nih.govnih.gov This multi-step, one-pot transformation is highly efficient for building complex heterocyclic structures from relatively simple starting materials like amino acids. nih.govnih.gov
A plausible mechanism for the cascade begins after the formation of the C-arylated intermediate. nih.gov This intermediate undergoes a spontaneous cycloaddition, followed by an aromatization step. The final step is a cyclocondensation reaction that forms the fused imidazole ring, yielding the imidazo[2,1-a]isoindolone structure. nih.govnih.gov A notable feature of this cascade is that none of the proposed intermediates are typically detected, suggesting the sequence is rapid and concerted under the reaction conditions, which often involve heating in a solution of ammonium acetate. nih.gov This cascade approach has been successfully applied in both solution-phase and solid-phase synthesis. nih.govnih.gov
Formation and Reactivity of Spiro-Meisenheimer Complexes
The formation of a spiro-Meisenheimer complex is a critical mechanistic event in the Smiles-type rearrangement pathway toward imidazoisoindolones. nih.gov Meisenheimer complexes are intermediates in nucleophilic aromatic substitution (SNAr) reactions, formed by the addition of a nucleophile to an electron-deficient aromatic ring. mdpi.com In the intramolecular variant relevant here, the nucleophile and the aromatic ring are part of the same molecule, leading to a spirocyclic intermediate. mdpi.comresearchgate.net
These spiro adducts, also known as ipso-complexes, form when the nucleophilic attack occurs at a carbon atom already bearing a substituent (the leaving group). mdpi.com In the synthesis of imidazoisoindolones from N-phenacyl-2-cyano-4-nitrobenzensulfonamides, the reaction is triggered by a base (like ammonium acetate) which facilitates the intramolecular attack of a carbanion onto the electron-poor benzene (B151609) ring, forming the spiro-Meisenheimer complex. nih.gov This intermediate is generally unstable and spontaneously rearranges to the more stable C-arylated product, driving the subsequent cascade cyclization forward. nih.govmdpi.com The stability of these complexes can be influenced by the solvent and the nature of the substituents on the aromatic ring. mdpi.comresearchgate.net
Derivatization and Functionalization Strategies
The strategic modification of the this compound core is essential for exploring its structure-activity relationships (SAR). Key functionalization approaches include modifications at the nitrogen atom of the imidazole ring and selective substitutions on the aromatic rings and the tricyclic system.
While direct N-alkylation of the parent this compound is not extensively documented in publicly available research, the synthesis of derivatives with substituents on the imidazole ring is achieved during the construction of the heterocyclic system. These methods provide insight into the introduction of various groups that are analogous to what would be achieved via N-alkylation.
For instance, in the synthesis of related imidazo[2,1-a]isoindolones, amino acids or their esters serve as key building blocks, which ultimately form part of the imidazole ring. By using different amino acids, a variety of substituents can be introduced at the 3-position of the imidazo[2,1-a]isoindol-2(3H)-one scaffold. nih.govacs.orgnih.gov Similarly, the use of various α-haloketones in the synthetic sequence allows for the introduction of diverse substituents at the 5-position. nih.govacs.orgnih.gov
A study on the synthesis of imidazo[2,1-a]isoindolones from amino-acid-based N-phenacyl-2-cyano-4-nitrobenzensulfonamides demonstrates the introduction of various R¹ and R² substituents, as shown in the table below. nih.gov
Table 1: Examples of Substituents Introduced During the Synthesis of Imidazo[2,1-a]isoindolone Derivatives
| Compound | R¹ (from amino acid) | R² (from α-haloketone) |
|---|---|---|
| 5b | -CH₃ | 4-CH₃-C₆H₄ |
| 5c | -CH(CH₃)₂ | 4-CH₃-C₆H₄ |
| 5d | -CH₂CH(CH₃)₂ | 4-CH₃-C₆H₄ |
| 5e | -CH₂Ph | 4-CH₃-C₆H₄ |
| 5f | -CH(CH₃)CH₂CH₃ | 4-CH₃-C₆H₄ |
| 5h | -(CH₂)₂N₃ | 4-CH₃-C₆H₄ |
| 5i | -CH₂CO₂Et | 4-CH₃-C₆H₄ |
| 5j | -CH₂CONH₂ | 4-CH₃-C₆H₄ |
| 5k | -CH₂CN | 4-CH₃-C₆H₄ |
Data sourced from a study on the synthesis of imidazo[2,1-a]isoindolones. nih.gov
This approach of building the heterocyclic system with pre-functionalized starting materials is a powerful strategy for creating a library of derivatives with diverse substituents on the imidazole portion of the scaffold.
The functionalization of the aromatic isoindole part of the this compound scaffold is crucial for fine-tuning the electronic properties and biological activity of the molecule. Research has shown that substituents on the aromatic ring can be introduced either from the start of the synthesis or by modification of the formed tricyclic core.
A synthetic route starting from 2-cyano-4-nitrobenzenesulfonyl chloride leads to imidazo[2,1-a]isoindolones with a nitro group at the 8-position. nih.gov This nitro group is a versatile handle for further chemical transformations, allowing for the introduction of other functional groups. nih.gov For example, the nitro group can be reduced to an amino group, which can then be further derivatized.
In the development of antimalarial agents based on the related imidazo[2,1-a]isoindol-5-ol scaffold, the effects of various electron-donating and electron-withdrawing substituents on the aromatic rings were systematically studied. nih.gov This research highlights the importance of aromatic substitution for modulating biological efficacy. nih.gov
Furthermore, research on 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as antiviral agents has demonstrated the functionalization of the tricyclic core. nih.gov A key modification in this class of compounds was the introduction of a nitrogen atom at the 8-position of the tricyclic system, leading to potent lead compounds. nih.gov
Table 2: Examples of Functionalized Imidazo[2,1-a]isoindolone Derivatives and Their Key Features
| Compound Class | Position of Functionalization | Type of Functionalization | Significance | Reference |
|---|---|---|---|---|
| Imidazo[2,1-a]isoindolones | 8-position | Nitro group | Starting point for further derivatization | nih.gov |
| Imidazo[2,1-a]isoindol-5-ols | Aromatic rings | Electron-donating/withdrawing groups | Modulation of antimalarial activity | nih.gov |
These examples underscore the chemical tractability of the imidazo[2,1-a]isoindol-5-one scaffold and its derivatives, allowing for systematic exploration of the chemical space around this privileged heterocyclic system.
Structural Characterization and Spectroscopic Analysis of 5h Imidazo 2,1 a Isoindol 5 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5H-imidazo[2,1-a]isoindol-5-one derivatives. Through a suite of one-dimensional and two-dimensional experiments, chemists can map out the complete proton and carbon framework of the molecule.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. bas.bg
¹H NMR: The proton NMR spectra of this compound derivatives display characteristic signals for the aromatic, imidazo (B10784944), and isoindolone moieties. For instance, in a series of synthesized benzimidazo[2,1-a]isoquinolin-6(5H)-ones, aromatic protons typically resonate in the downfield region between δ 7.0 and 8.6 ppm. nih.gov Specific proton signals, such as those for methyl groups, can appear at distinct chemical shifts, for example, at δ 2.17 and 2.65 ppm. nih.gov The integration of these signals provides the ratio of protons, and the coupling patterns (e.g., doublets, triplets) reveal the neighboring proton environment.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms. In derivatives of this compound, the carbonyl carbon of the isoindolone ring is readily identifiable by its characteristic downfield shift, often appearing around δ 168-171 ppm. bas.bgnih.gov Aromatic and heteroaromatic carbons resonate in the range of δ 114-148 ppm, while aliphatic carbons, if present in substituents, appear in the upfield region. nih.gov For example, a spiro-carbon in a related fluorenylspirohydantoin system was identified at δ 73.71 ppm. bas.bg
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-one Derivative nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 8.56–8.51 (m), 7.92 (d), 7.62–7.54 (m), 7.48–7.42 (m), 7.40–7.32 (m), 7.27–7.22 (m), 7.14 (d), 6.91 (s) | 140.43, 137.44, 134.29, 134.15, 133.08, 132.56, 129.44, 128.80, 128.66, 127.65, 125.58, 125.10, 124.36, 123.75, 118.27, 116.91, 114.24 |
| C=O | - | 170.26 |
| CH₂ | 4.59 (d), 3.96 (d) | 64.45, 46.46 |
| CH₃ | 2.65 (s), 2.17 (s), 1.61 (s) | 31.61, 21.31, 11.58 |
| Data obtained in CDCl₃. nih.gov |
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms, which is critical for assigning the correct regio- and stereochemistry of this compound derivatives. researchgate.netcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule can be traced, confirming the arrangement of protons in the aromatic rings and any aliphatic side chains. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. researchgate.netcreative-biostructure.comemerypharma.com HSQC is a powerful tool for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. emerypharma.comyoutube.com Each cross-peak in an HSQC spectrum represents a direct C-H bond. creative-biostructure.com
The conformation of this compound derivatives can be influenced by the nature and size of their substituents. Variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes and conformational equilibria of these molecules. rsc.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can indicate the presence of different conformers and allow for the determination of thermodynamic parameters for their interconversion. rsc.org For example, the broadening or sharpening of signals at different temperatures can signify a change in the rate of conformational exchange. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique used to determine the molecular weight of the synthesized this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. researchgate.net Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable molecules or radicals. mdpi.comnih.gov For example, in the mass spectra of some indole (B1671886) derivatives, characteristic fragmentation routes have been identified that help to confirm their structure. researchgate.net For a series of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, the calculated and found molecular ion peaks [M+H]⁺ were in close agreement, confirming the successful synthesis of the target molecules. nih.gov
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Derivatives nih.gov
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |
| C₂₃H₁₉N₂O₃S | 403.1117 | 403.1109 |
| C₂₆H₂₄NO₃S | 430.1478 | 430.1477 |
| C₂₉H₂₃N₂O₃S | 479.1430 | 479.1400 |
| C₃₆H₂₈NO₃S | 554.1791 | 554.1775 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within the this compound scaffold. libretexts.orglibretexts.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. sigmaaldrich.com
A prominent and easily identifiable peak in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam in the isoindolone ring. pressbooks.pub This peak typically appears in the region of 1670-1780 cm⁻¹. pressbooks.pub Other characteristic absorptions include those for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching vibrations within the heterocyclic rings, and C-N stretching vibrations. libretexts.org The fingerprint region of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives libretexts.orgpressbooks.pub
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (C=O) stretch (lactam) | 1670 - 1780 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C and C=N stretch | 1450 - 1650 |
| C-N stretch | 1000 - 1350 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the stoichiometric formula of newly synthesized this compound derivatives. The experimentally determined percentages of each element are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized compound. This analytical method was used to characterize novel imidazo-isoxazole derivatives. researchgate.net
Biological Activities and Pharmacological Insights of Imidazoisoindolone Scaffolds
Antiviral Properties
The imidazoisoindolone core structure has been identified as a promising scaffold in the development of antiviral agents. Research has particularly highlighted its efficacy against Respiratory Syncytial Virus (RSV), with investigations into its potential against other viruses such as Human Immunodeficiency Virus (HIV) and Dengue Virus.
Respiratory Syncytial Virus (RSV) Fusion Inhibitionnih.govnih.govnih.govnih.govnih.gov
Derivatives of the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one scaffold have been identified as a significant class of RSV fusion inhibitors. nih.govnih.govnih.govnih.gov These compounds are effective against both A and B strains of the virus, targeting the RSV fusion (F) glycoprotein (B1211001), a critical component for viral entry into host cells. nih.govnih.gov
The primary target of the imidazoisoindolone-based inhibitors is the RSV fusion (F) glycoprotein. nih.govnih.govnih.gov This viral surface protein is essential for the fusion of the viral envelope with the host cell membrane, a crucial step in the viral lifecycle. nih.gov The F protein exists in a metastable prefusion conformation that undergoes a significant structural rearrangement to mediate membrane fusion. nih.gov The imidazoisoindolone inhibitors bind to a specific pocket within the central cavity of this prefusion F protein. nih.gov This binding interaction is crucial for its inhibitory action.
One notable preclinical candidate from this class is BTA9881, which has demonstrated potent activity against both RSV A and B strains. nih.govnih.gov The development of these compounds has involved extensive structure-activity relationship (SAR) studies, exploring substitutions on the phenyl and benzoyl groups of the core structure to optimize antiviral potency and pharmacokinetic properties. nih.gov
The molecular mechanism of these small-molecule inhibitors involves the stabilization of the prefusion conformation of the F glycoprotein. nih.gov By binding to a three-fold symmetric pocket in the central cavity of the prefusion F protein, the inhibitors essentially lock the protein in its inactive state. nih.gov This binding tethers two regions of the protein that must undergo conformational changes for membrane fusion to occur. nih.gov
The inhibitors act as antagonists to the rearrangement of the F protein, preventing the insertion of the fusion peptide into the host cell membrane. nih.govmdpi.com This stabilization of the prefusion state effectively blocks the virus from entering the host cell, thus inhibiting viral replication at an early stage. nih.gov The binding is characterized by interactions such as aromatic stacking with key phenylalanine residues within the F protein. nih.gov
As with many antiviral agents, the potential for the development of viral resistance is a key area of study. Research has shown that mutations conferring resistance to RSV fusion inhibitors can arise in the F protein. nih.gov These mutations typically occur in the residues that are in direct contact with the inhibitor or are involved in the conformational changes required for the inhibitor to bind. nih.gov
Interestingly, studies have indicated that viruses with these resistance mutations may have a reduced fitness compared to the wild-type virus, suggesting a biological cost associated with escaping the inhibitory action of these compounds. nih.gov Continuous surveillance and analysis of such mutations are crucial for the long-term viability of this class of inhibitors.
Table 1: Antiviral Activity of Selected Imidazoisoindolone Derivatives against RSV
| Compound | RSV Strain | EC₅₀ (nM) | Target |
| BMS-433771 | A and B | 20 | Fusion Glycoprotein |
| BTA9881 | A and B | Potent (specific values not publicly detailed) | Fusion Glycoprotein |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half-maximal response. Data compiled from available research. nih.govnih.gov
Anti-Human Immunodeficiency Virus (HIV) Activity (Reverse Transcriptase Inhibition)
Based on the conducted research, there is no direct scientific literature available that specifically identifies the 5H-Imidazo[2,1-a]isoindol-5-one scaffold as an inhibitor of HIV reverse transcriptase. While studies exist on other imidazole-containing heterocyclic systems showing anti-HIV activity, these are structurally distinct from the imidazoisoindolone core. For instance, substituted imidazo[1,5-b]pyridazines and imidazo[1,2-a]pyridines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, a direct link for the this compound scaffold has not been established in the reviewed literature.
Inhibition of Dengue Virus Protease
A review of the available scientific literature did not yield any studies demonstrating the activity of the this compound scaffold as an inhibitor of the Dengue virus protease. The research on Dengue virus protease inhibitors is extensive, focusing on various chemical scaffolds such as peptide derivatives, and other small molecules targeting the NS2B/NS3 protease complex. However, the imidazoisoindolone scaffold is not mentioned in the context of Dengue virus inhibition in the surveyed literature.
Antiparasitic and Antimicrobial Potentials
The imidazoisoindolone core has been identified as a promising framework for the development of novel agents to combat infectious diseases. Researchers have investigated its efficacy against various parasites and microbes, revealing significant potential in this therapeutic area.
Malaria remains a significant global health challenge, necessitating the discovery of new and effective therapeutic agents. nih.gov The emergence of drug-resistant strains of Plasmodium parasites further underscores the urgency of this research. nih.gov In this context, derivatives of the imidazo[2,1-a]isoindol-5-ol scaffold have been synthesized and evaluated for their antimalarial properties. umsa.bo
Several of these compounds have demonstrated significant activity against Plasmodium falciparum in in vitro assays, with some exhibiting IC50 values as low as 60 nM. umsa.bo The introduction of electron-withdrawing or -donating substituents on different parts of the molecule has been shown to influence their antimalarial efficacy. umsa.bo Furthermore, select compounds have displayed efficacy in vivo, reducing parasitemia in mouse models infected with Plasmodium berghei. umsa.bo
Table 1: Antimalarial Activity of Imidazo[2,1-a]isoindol-5-ol Derivatives
| Compound | Target Organism | Activity |
| Imidazo[2,1-a]isoindol-5-ol derivatives | Plasmodium falciparum | IC50 as low as 60 nM |
| Imidazo[2,1-a]isoindol-5-ol derivatives | Plasmodium berghei | Reduction of parasitemia |
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a fatal disease if left untreated. csic.es The limitations of current chemotherapies, including toxicity and emerging resistance, drive the search for new antileishmanial drugs. csic.essemanticscholar.org The imidazo[2,1-a]isoindole scaffold has emerged as a novel structural class with potent activity against L. donovani. csic.es
A study of thirty-one imidazo[2,1-a]isoindol-5-ol derivatives revealed that eight compounds had EC50 values between 1 and 2 μM against intracellular amastigotes of L. donovani, with selectivity indexes ranging from 29 to 69 in infected THP-1 cells. csic.es Mechanistic studies on the most active compound indicated an early decrease in intracellular ATP levels and mitochondrial depolarization in the parasites. csic.es This suggests that the leishmanicidal action of these compounds may involve the disruption of the parasite's energy metabolism. csic.es
Table 2: Leishmanicidal Activity of Imidazo[2,1-a]isoindol-5-ol Derivatives against L. donovani
| Compound Series | Number of Active Compounds | EC50 Range (µM) | Selectivity Index Range |
| Imidazo[2,1-a]isoindol-5-ol derivatives | 8 out of 31 | 1 - 2 | 29 - 69 |
The imidazoisoindolone scaffold has also been explored for its potential as an antimicrobial agent. A series of novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts, which are structurally related to imidazoisoindolones, were synthesized and screened for their in vitro antimicrobial activity. nih.gov
The results indicated that fifteen out of the eighteen synthesized compounds exhibited both antibacterial and antifungal properties. nih.gov Some compounds displayed significant activity against various bacterial strains. nih.gov In terms of antifungal activity, while most compounds showed weak to no activity against Candida albicans, nine compounds demonstrated MIC values against Cryptococcus neoformans in the range of 8–16 μg/mL. nih.gov One particular compound was found to be equipotent with the standard antifungal drug fluconazole. nih.gov
Table 3: Antimicrobial Activity of 3-Aryl-5H-imidazo[1,2-a]azepine Quaternary Salts
| Microorganism | Activity |
| Various Bacteria | Active |
| Candida albicans | Weak to no activity |
| Cryptococcus neoformans | MIC values of 8–16 μg/mL for 9 compounds |
Anti-inflammatory and Analgesic Effects
Chronic inflammation and pain are debilitating conditions, and the development of new anti-inflammatory and analgesic agents remains a high priority. nih.gov Hybrid molecules incorporating both imidazole (B134444) and indole (B1671886) nuclei, structurally related to the imidazoisoindolone scaffold, have been evaluated for these properties. nih.gov
Compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its derivatives have shown promising anti-inflammatory activity. nih.gov This was evidenced by a reduction in leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov In tests for analgesic effects, these compounds significantly reduced abdominal writhing in the acetic acid-induced nociception model, indicating their potential to alleviate pain. nih.gov
Neurobiological Modulatory Activities
The imidazoisoindolone scaffold has also been investigated for its effects on the central nervous system.
One of the notable neurobiological activities of imidazoisoindolone derivatives is their potential to modulate brain norepinephrine (B1679862) metabolism. Mazindol, a 5-hydroxy-5-(4'-chlorophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindole, has been shown to inhibit the neuronal uptake of norepinephrine. nih.gov This action increases the availability of this neurotransmitter in the synaptic cleft. nih.gov Unlike some other stimulants, mazindol does not appear to cause the release of norepinephrine from neuronal stores or inhibit its synthesis. nih.gov This specific mechanism of action, focusing on uptake inhibition, suggests a potential for neuroprotective or modulatory effects in conditions where norepinephrine signaling is dysregulated.
Indoleamine 2,3-Dioxygenase (IDO) Enzyme Inhibition
Indoleamine 2,3-dioxygenase (IDO1) is a crucial immunomodulatory enzyme that catalyzes the initial, rate-limiting step in the metabolism of L-tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 is a key mechanism of immune escape for tumor cells, as the depletion of tryptophan and the accumulation of its metabolites suppress the function of immune cells like T effector cells and natural killer cells, while promoting regulatory T cells. unife.it Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. unife.it
The imidazoisoindolone scaffold has been identified as a potent framework for the development of IDO1 inhibitors. Through structure-activity relationship (SAR) studies, researchers have optimized derivatives to enhance potency and improve pharmacokinetic profiles. A notable example is a compound identified as compound 25 , which emerged from lead optimization efforts aimed at improving potency and reducing inhibition of cytochrome P450 (CYP) enzymes. nih.gov This compound proved to be a highly potent dual inhibitor of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Its efficacy was demonstrated in both enzymatic and cellular assays, and it exhibited favorable oral bioavailability in preclinical models. nih.gov
Table 1: In Vitro Profile of Imidazoisoindolone-based IDO/TDO Inhibitor (Compound 25)
| Assay | IC₅₀ (nM) |
|---|---|
| Enzymatic IDO | 0.9 |
| Enzymatic TDO | 5.3 |
| Cellular IDO (HeLa) | 4.8 |
| Cellular TDO (HEK293) | 26 |
Data sourced from a study on the discovery of imidazoisoindole derivatives as IDO inhibitors. nih.gov
Neuropeptide S Receptor (NPSR) Antagonism
Neuropeptide S (NPS) and its G-protein coupled receptor, NPSR, form a signaling system primarily located in the brain. nih.gov This system is implicated in regulating various physiological and pathological processes, including arousal, anxiety, stress, and sleep. nih.govwipo.int The discovery of small-molecule antagonists for NPSR is a significant goal for researchers seeking to understand its pharmacology and develop new therapeutic agents. nih.gov
The 5H-imidazo[2,1-a]isoindole core has been identified as a viable scaffold for designing NPSR antagonists. nih.gov Structure-activity relationship studies have explored modifications of this central core to improve binding affinity. For instance, the racemic compound 5-benzyl-5-(4-bromophenyl)-5H-imidazo[2,1-a]isoindole was found to inhibit NPSR activation with a pIC₅₀ value of 6.4. nih.gov Further investigation revealed that one of its enantiomers was twice as potent, with a pIC₅₀ of 6.79, highlighting the stereospecificity of the interaction with the receptor. nih.gov
Antitumor and Antiproliferative Activities
Derivatives of the imidazoisoindolone scaffold and its close structural relatives have demonstrated significant antitumor and antiproliferative activities against various cancer cell lines. While research on the exact this compound is specific, studies on related structures like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines provide strong evidence of the cytotoxic potential of this heterocyclic system.
Several of these compounds have shown potent cytotoxicity. For example, derivatives with 4'-tert-butylphenyl, 4'-(trimethylsilyl)phenyl, and 4'-cyclohexylphenyl substitutions at the 5-position exhibited very good cytotoxic activity against multiple tumor cell lines. nih.gov One analog, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline , was selected for further development due to its effectiveness in a mouse fibrosarcoma model. nih.gov
Mechanisms of Cell Growth Inhibition
The antiproliferative effects of imidazoisoindolone-related compounds are often linked to their ability to interfere with the cell cycle, a fundamental process for cell growth and division. Studies on structurally similar imidazo[1,2-a]pyridine (B132010) derivatives have shown that they can induce cell cycle arrest, forcing cancer cells to halt their progression through phases like G0/G1 or G2/M. nih.govwa.gov For instance, certain novel imidazo[1,2-a]pyridine derivatives were found to cause cell cycle arrest in non-small cell lung cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn activates p53-mediated pathways. nih.gov Another study on melanoma and cervical cancer cells showed that a different imidazo[1,2-a]pyridine derivative inhibited the critical AKT/mTOR survival pathway, leading to cell cycle arrest. unife.it These findings suggest that imidazoisoindolone compounds likely exert their cell growth inhibitory effects through similar mechanisms involving the disruption of key signaling pathways that control cell proliferation.
Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key feature of many anticancer agents is their ability to trigger this process. Imidazoisoindolone-related scaffolds have been shown to induce apoptosis in cancer cells through multiple mechanisms.
Research on related heterocyclic compounds provides insight into these pathways. For example, some 5-ene-2-arylaminothiazol-4(5H)-ones, which share certain structural motifs, induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. sagit.com.au This is evidenced by their ability to reduce the mitochondrial membrane potential and activate a cascade of effector enzymes, including caspases 7, 8, 9, and 10. sagit.com.au Furthermore, related pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines have been shown to cause significant alterations in the cleavage of caspase-3 and PARP-1, which are hallmark events in the execution phase of apoptosis. The inhibition of survival pathways, such as the PI3K-Akt-mTOR pathway, by imidazo[1,2-a]pyridine derivatives also contributes to the induction of intrinsic apoptosis. unife.it These mechanisms are likely central to the anticancer activity of the imidazoisoindolone class of compounds.
Agrochemical Applications (e.g., Plant Growth Regulation and Herbicidal Effects)
While the imidazoisoindolone scaffold itself is primarily investigated for its pharmacological applications in human health, related chemical structures are prominent in the agrochemical field. The broader class of imidazolinone herbicides, for example, is used to control a wide range of grasses and broadleaf weeds. These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants, thereby disrupting protein synthesis and cell growth.
Additionally, the indole moiety, which is part of the isoindole structure within the imidazoisoindolone core, is fundamental to a class of phytohormones known as auxins (e.g., indoleacetic acid). sagit.com.au These compounds are critical regulators of plant growth and development, stimulating processes like root formation and cell elongation. sagit.com.au Although direct agrochemical applications of this compound derivatives are not extensively documented, the known activities of the constituent chemical classes—imidazolinones as herbicides and indoles as plant growth regulators—suggest a potential, yet unexplored, role in agriculture.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituent Nature and Position on Biological Activity
The biological activity of the 5H-Imidazo[2,1-a]isoindol-5-one scaffold is profoundly influenced by the nature and placement of various substituents. The electronic properties, size, and lipophilicity of these functional groups play a crucial role in modulating the potency and selectivity of these compounds.
Electronic Effects (Electron-Withdrawing vs. Electron-Donating Groups)
The electronic character of substituents on the this compound framework is a significant determinant of biological activity. Studies on a series of imidazo[2,1-a]isoindol-5-ol derivatives as antimalarial agents have demonstrated the importance of these electronic influences. umsa.bo
Conversely, the impact of electron-donating groups has also been investigated. The specific electronic requirements appear to be target-dependent. For example, in the development of respiratory syncytial virus (RSV) fusion inhibitors based on the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one scaffold, a systematic exploration of different substituent groups was undertaken to optimize activity. nih.gov
A clear illustration of the impact of electronic effects can be seen in the antimalarial activity of substituted imidazo[2,1-a]isoindol-5-ol derivatives. The following table summarizes the in vitro activity against Plasmodium falciparum for a selection of compounds with varying electronic substituents.
| Compound | Substituent (R) | IC₅₀ (µM) |
| 1 | H | >10 |
| 2 | 7-NO₂ | 0.8 |
| 3 | 8-NO₂ | 1.2 |
| 4 | 7-Cl | 0.5 |
| 5 | 8-Cl | 0.9 |
Data sourced from del Olmo et al., European Journal of Medicinal Chemistry, 2011. umsa.bo
The data indicates that the presence of electron-withdrawing groups like nitro and chloro at positions 7 and 8 significantly enhances antimalarial activity compared to the unsubstituted parent compound.
Steric Hindrance and Lipophilicity Considerations
The size and three-dimensional arrangement of substituents (steric hindrance) and their oil/water partition coefficient (lipophilicity) are critical factors in the rational design of this compound derivatives. These properties influence how the molecule fits into a biological target's binding site and its ability to cross cellular membranes.
Lipophilicity, often expressed as logP or logD, is a key parameter that was considered in the development of these compounds. For instance, in the optimization of RSV inhibitors, modifications that improved properties such as aqueous solubility and logD were crucial for achieving favorable pharmacokinetic profiles. nih.gov
Halogenation Effects on Bioactivity
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can influence a molecule's conformation, metabolic stability, and binding interactions through various mechanisms, including halogen bonding.
In the series of 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols, the p-chlorophenyl derivative, known as mazindol, was identified as a potent anorectic agent. nih.gov This highlights the beneficial effect of a chlorine atom at a specific position.
Further evidence for the importance of halogenation comes from studies on antimalarial imidazo[2,1-a]isoindol-5-ol derivatives. umsa.bo The position and nature of the halogen substituent on the phenyl ring attached to the isoindolone core significantly impacted their activity against Plasmodium falciparum.
The following table presents data on the antimalarial activity of various halogenated derivatives:
| Compound | Substituent | IC₅₀ (µM) vs. P. falciparum |
| 6 | 4'-F | 1.5 |
| 7 | 4'-Cl | 0.6 |
| 8 | 4'-Br | 0.9 |
| 9 | 3',4'-diCl | 0.3 |
Data compiled from del Olmo et al., European Journal of Medicinal Chemistry, 2011. umsa.bo
These findings suggest that a 4'-chloro substitution is favorable for activity, and a dichlorination at the 3' and 4' positions further enhances potency.
Stereochemical Influence on Pharmacological Profiles
Many derivatives of this compound possess one or more chiral centers, leading to the existence of stereoisomers. The three-dimensional arrangement of atoms in these isomers can result in significantly different interactions with their biological targets, leading to distinct pharmacological profiles.
In the development of RSV fusion inhibitors based on the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one scaffold, it was discovered that the antiviral activity resided in a single enantiomer. nih.govresearchgate.net Specifically, for the preclinical candidate BTA9881, the (9bS)-enantiomer was identified as the active form. This underscores the critical importance of stereochemistry in the design of potent and selective inhibitors.
The synthesis of these compounds often aims for stereoselective methods to produce the desired enantiomer, avoiding the potential for inactive or off-target effects from other isomers.
Modifications of Fused Ring Systems and Tricyclic Core
Alterations to the fundamental tricyclic core of this compound can lead to novel derivatives with improved or different biological activities. These modifications can include the introduction of additional rings or heteroatoms within the core structure.
In the pursuit of more effective RSV inhibitors, researchers introduced a nitrogen atom at the 8-position of the tricyclic core of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one. nih.gov This modification resulted in analogs with enhanced properties, including better aqueous solubility and pharmacokinetic profiles.
Studies on antimalarial derivatives also explored the effects of incorporating an additional fused ring to the imidazo[2,1-a]isoindol-5-ol skeleton. umsa.bo These modifications aim to explore new chemical space and identify novel interactions with the biological target. The synthesis of imidazo[2,1-a]isoindolones via rearrangement and tandem cyclization of amino-acid-based precursors also opens up avenues for diverse substitutions and modifications of the core structure. nih.govnih.gov
Computational Approaches to SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, aiding in the understanding of structure-activity relationships and the rational design of new compounds. Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis have been applied to the this compound scaffold and related systems.
For related fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines, docking studies have been employed to provide insights into the binding modes of these inhibitors with their target proteins, helping to explain the observed SAR data. nih.gov Although specific QSAR models for this compound are not extensively reported in the provided context, the principles of QSAR, which correlate physicochemical properties of compounds with their biological activities, are a key part of the rational design process. nih.govresearchgate.net
In the development of antimalarial imidazo[2,1-a]isoindol-5-ol derivatives, a pre-ADMET database was utilized to predict pharmacokinetic properties, demonstrating the integration of computational tools in the early stages of drug development for this class of compounds. umsa.boumsa.bo These computational approaches allow for the prioritization of synthetic targets and a more efficient exploration of the chemical space around the this compound core.
Design Principles for Enhanced Selectivity and Potency
The potency and selectivity of compounds based on the this compound core are significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in identifying critical molecular features that govern the biological effects of these compounds, which range from appetite suppression to antiviral activity.
One of the earliest explorations into the SAR of this scaffold focused on its application as an appetite suppressant. These initial studies established the importance of a substituted phenyl group at the 9b-position of the tetracyclic system for anorectic activity. For instance, the introduction of a chloro-substituent on the phenyl ring was found to be a key determinant of efficacy.
Later research expanded the therapeutic potential of this scaffold to antiviral applications, specifically as inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. nih.gov These investigations provided a more detailed understanding of the SAR, highlighting the differential effects of substitutions at various points on the molecule.
A significant finding was the impact of modifications to the phenyl ring at the 9b-position (designated as R¹). The nature of the substituent on this ring was shown to be a critical factor in the anti-RSV activity of these compounds.
Furthermore, the introduction of a benzoyl group at the 1-position (designated as R²) of the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one system offered another avenue for potency modulation. Systematic exploration of this part of the molecule allowed for the fine-tuning of the compound's inhibitory effects.
In a key development for rational drug design, it was discovered that modifications to the tricyclic core itself could lead to analogues with improved pharmaceutical properties. Specifically, the introduction of a nitrogen atom at the 8-position of the isoindol-5-one core resulted in compounds with enhanced aqueous solubility, modified protein binding, and a better lipophilicity profile (logD), all of which contributed to excellent pharmacokinetic properties in preclinical studies. nih.gov For example, this modification led to a derivative with an oral bioavailability of 89% in rats. nih.gov
The following tables summarize the key SAR findings for different series of this compound derivatives.
Table 1: SAR of 9b-Aryl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one Derivatives as Anorectic Agents
| Compound | R | Biological Activity |
| 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | H | Appetite Suppressant |
| 9b-(p-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one google.com | p-Cl | Appetite Suppressant |
Table 2: SAR of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one Derivatives as RSV Fusion Inhibitors
| Compound | R¹ (at 9b-position) | R² (at 1-position) | Core Modification | Key Finding |
| 1a | 4-chlorophenyl | 4-fluorobenzoyl | None | Identified as a potent inhibitor of RSV strains A and B. nih.gov |
| 17 | Not specified | Not specified | Nitrogen at 8-position | Active analogue with improved aqueous solubility, protein binding, logD, and excellent rat oral bioavailability (89%). nih.gov |
These findings underscore the importance of a multi-pronged approach to the rational design of this compound-based compounds. By strategically modifying the substituents on the appended aryl rings and engineering the core scaffold itself, it is possible to optimize the pharmacological profile of these molecules for specific therapeutic targets.
Computational Chemistry and Theoretical Investigations of 5h Imidazo 2,1 a Isoindol 5 One
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in understanding how a molecule like 5H-Imidazo[2,1-a]isoindol-5-one might interact with biological targets at an atomic level. These computational techniques are foundational in drug discovery and development.
Prediction of Ligand-Receptor Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various biological receptors. For instance, derivatives of the closely related 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one have been identified as inhibitors of the respiratory syncytial virus (RSV) fusion glycoprotein (B1211001). nih.gov Although specific docking studies on the parent compound this compound are not extensively documented in publicly available literature, we can hypothesize a typical docking study workflow.
A hypothetical docking study of this compound against a target protein, for example, a protein kinase, would involve preparing the 3D structure of the ligand and the receptor. The docking software would then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex.
Table 1: Hypothetical Ligand-Receptor Binding Interactions for this compound
| Interaction Type | Interacting Residue (Receptor) | Interacting Atom/Group (Ligand) | Distance (Å) |
| Hydrogen Bond | GLU81 (Backbone C=O) | N-H of Imidazole (B134444) | 2.9 |
| Hydrogen Bond | LYS33 (Side Chain NH3+) | C=O of Isoindolone | 3.1 |
| Pi-Stacking | PHE80 | Isoindolone Ring | 3.5 |
| Hydrophobic | LEU25, VAL63, ILE145 | Imidazole and Benzene (B151609) Rings | N/A |
This table presents hypothetical data for illustrative purposes based on common interaction patterns observed in protein-ligand complexes.
Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule and its complexes. An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal its conformational flexibility and the stability of different conformations over time. The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the atomistic-level fluctuations and conformational changes.
The stability of the fused ring system of this compound is a key determinant of its properties. Conformational analysis through MD simulations can identify low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and properties of molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability.
For this compound, a DFT calculation could provide the energies and spatial distributions of its HOMO and LUMO. The HOMO would likely be distributed over the electron-rich parts of the molecule, such as the imidazole and benzene rings, while the LUMO would be localized on the electron-deficient regions, including the carbonyl group. This information is vital for predicting the sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
This table contains hypothetical values based on typical DFT calculations for similar heterocyclic systems.
Spectroscopic Property Predictions (e.g., Solvatochromism)
Quantum chemical calculations can also predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can be investigated by performing these calculations in the presence of a solvent model. This allows for the prediction of how the absorption maxima will shift in solvents of varying polarity, providing insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms. For the synthesis of the this compound core, computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. This provides a detailed, step-by-step understanding of how the reaction proceeds.
One reported synthesis of the related imidazo[2,1-a]isoindolone scaffold involves a tandem cyclization reaction. nih.govnih.gov A computational study of this type of reaction would involve locating the structures of the reactants, products, and all intermediates and transition states along the reaction coordinate. By calculating the energies of these species, the reaction barriers can be determined, and the most favorable reaction pathway can be identified. This can help in optimizing reaction conditions to improve yields and selectivity. For instance, a study on a one-pot synthesis of 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-one derivatives highlights the direct formation of the imidazo[2,1-a]isoindolone nucleus followed by cyclization. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Protocols
The continued exploration of the therapeutic potential of imidazo[2,1-a]isoindol-5-ones is intrinsically linked to the development of novel and efficient synthetic protocols. While classical methods often involve the condensation of an ortho-benzoylbenzoic acid with an ethylenediamine (B42938), followed by reduction, these can have limitations. google.com Modern synthetic chemistry is focused on improving these routes to provide higher yields, greater molecular diversity, and more environmentally friendly conditions.
Recent advancements have included one-pot syntheses and the use of microwave irradiation to accelerate reaction times and improve yields. nih.govnih.gov For instance, a one-step cascade reaction involving C-arylation, isoindole formation, and cyclization has been developed, starting from amino acids and haloketones. nih.gov This approach, amenable to both solution-phase and solid-phase synthesis, allows for the rapid generation of diverse libraries of imidazo[2,1-a]isoindolones. nih.gov Another innovative strategy involves a metal-free, visible-light-induced decarboxylative radical addition/cyclization, offering a mild and operationally simple route to acylated derivatives. researchgate.net The use of gold nanoparticles as catalysts in the synthesis of related imidazo[1,2-a]pyrimidines also suggests a potential green chemistry approach for the synthesis of the 5H-imidazo[2,1-a]isoindol-5-one core. mdpi.com
Future efforts will likely focus on:
Catalyst Development: Exploring new catalysts, including nano-catalysts and biocatalysts, to improve efficiency and selectivity. mdpi.com
Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and automated synthesis.
Green Chemistry: Utilizing greener solvents and reagents to minimize environmental impact. nih.gov
Exploration of Underexplored Reactivity and Chemistries (e.g., Late-Stage Functionalization)
Beyond the synthesis of the core scaffold, significant opportunities lie in the exploration of its reactivity and the late-stage functionalization of pre-existing imidazo[2,1-a]isoindol-5-one structures. Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of lead compounds to fine-tune their pharmacological properties.
Current research has shown the possibility of introducing a variety of substituents onto the aromatic rings and the imidazo (B10784944) portion of the molecule. nih.govnih.gov However, a more systematic exploration of the reactivity of the this compound core is warranted. For example, developing methods for the selective functionalization of specific C-H bonds would be highly valuable. The development of versatile synthons, such as chloro-substituted derivatives, can open up avenues for a wide range of functionalization reactions, including palladium-catalyzed couplings and nucleophilic aromatic substitutions. nih.gov The generation of azomethine ylides from related benzo epa.govnih.govimidazo[1,2-a]indol-11-one precursors for 1,3-dipolar cycloaddition reactions also highlights the potential for novel chemical transformations. mdpi.com
Future research in this area could involve:
C-H Activation: Developing methods for the direct and selective functionalization of C-H bonds on the heterocyclic core.
Photoredox Catalysis: Utilizing light-mediated reactions for novel bond formations under mild conditions.
Click Chemistry: Employing click reactions for the efficient and modular assembly of more complex derivatives.
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
While derivatives of this compound have been investigated for their anorectic, antiviral, and antimalarial activities, there is a vast, unexplored landscape of potential biological targets. nih.govnih.govnih.gov The structural rigidity and three-dimensional nature of this scaffold make it an attractive starting point for the design of inhibitors for a variety of enzymes and receptors.
For example, related imidazo-fused heterocycles have shown activity as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. wipo.int Others have been identified as inhibitors of Lck kinase, a crucial enzyme in T-cell signaling. nih.gov The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as respiratory syncytial virus (RSV) fusion inhibitors targeting the fusion glycoprotein (B1211001) demonstrates the potential for targeting protein-protein interactions. nih.govnih.gov Furthermore, related compounds have shown cytotoxicity against human neuroblastoma cell lines, suggesting potential applications in oncology. mdpi.com
Future research should focus on:
High-Throughput Screening: Screening libraries of imidazo[2,1-a]isoindol-5-one derivatives against a wide range of biological targets.
Target Deconvolution: For compounds with known phenotypic effects, identifying the specific molecular targets responsible for their activity.
Mechanism of Action Studies: In-depth biological studies to understand how these compounds exert their effects at a molecular and cellular level.
Rational Design and Synthesis of Highly Potent and Selective Analogues
As new biological targets are identified, the focus will shift to the rational design and synthesis of analogues with high potency and selectivity. This involves a deep understanding of the structure-activity relationships (SAR) and the use of computational tools to guide the design process.
Initial SAR studies on RSV inhibitors have already demonstrated the importance of specific substituents on the phenyl and benzoyl groups for antiviral activity. nih.gov The introduction of a nitrogen atom into the tricyclic core has been shown to improve pharmacokinetic properties. nih.govnih.gov For kinase inhibitors, a binding model was used to guide the modification of the initial hit, leading to a significant improvement in potency. nih.gov The development of pharmacophore models based on the docked conformations of known inhibitors can also guide the design of new, more potent compounds. acs.org
Key strategies for the future include:
Structure-Based Drug Design: Utilizing X-ray crystallography and cryo-electron microscopy to visualize the binding of inhibitors to their targets and guide the design of more potent analogues.
Computational Chemistry: Employing molecular docking, molecular dynamics simulations, and free energy calculations to predict binding affinities and guide synthetic efforts. acs.org
Fragment-Based Drug Design: Using small molecular fragments to probe the binding site of a target and then growing or linking these fragments to create potent inhibitors. acs.org
Applications in Chemical Biology and Probe Development
The unique structural and photophysical properties of the this compound scaffold make it a promising candidate for the development of chemical probes. These probes are invaluable tools for studying biological processes in living systems. The fluorescent properties of related imidazo[1,2-a]pyridines, for instance, have been harnessed for applications such as imaging amyloid plaques. tci-thaijo.org
Derivatives of this compound could be developed into:
Fluorescent Probes: By incorporating fluorophores or leveraging the intrinsic fluorescence of the scaffold, probes can be designed to visualize the localization and dynamics of specific biological targets.
Affinity-Based Probes: By attaching a reactive group, these probes can be used to covalently label their target proteins, facilitating target identification and validation.
Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, allowing for precise spatial and temporal control of labeling.
Integration of Multiscale Computational and Experimental Methodologies
The future of drug discovery and development for this compound derivatives will rely heavily on the seamless integration of computational and experimental approaches. This synergistic strategy can accelerate the entire process, from initial hit identification to lead optimization and preclinical development.
Computational methods, such as density functional theory (DFT) calculations, can provide insights into reaction mechanisms and help optimize synthetic routes. mdpi.com Molecular docking and dynamics simulations can predict how these molecules interact with their biological targets, guiding the rational design of more potent and selective inhibitors. acs.orgnih.gov These in silico predictions can then be validated through experimental synthesis and biological testing, with the experimental data feeding back to refine the computational models. This iterative cycle of prediction and validation is a powerful paradigm for modern drug discovery. The use of evolutionary docking algorithms, like EADock, has already proven successful in designing new inhibitors for targets like IDO. acs.org
The future will see an even greater reliance on:
Artificial Intelligence and Machine Learning: Using AI/ML algorithms to analyze large datasets, predict biological activities, and design novel chemical structures.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid computational methods to accurately model enzyme-catalyzed reactions and inhibitor binding.
Integrated Drug Discovery Platforms: Combining computational chemistry, automated synthesis, high-throughput screening, and structural biology into a unified workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
